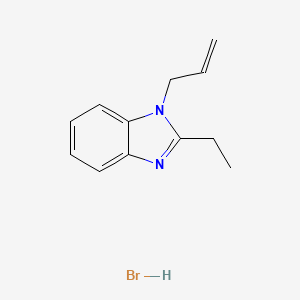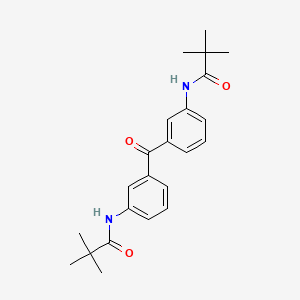
1-allyl-2-ethyl-1H-benzimidazole hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-2-ethyl-1H-benzimidazole hydrobromide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a benzimidazole derivative and is commonly used in the synthesis of other compounds due to its unique properties.
Scientific Research Applications
1-Allyl-2-ethyl-1H-benzimidazole hydrobromide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, the compound has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as an antiviral and antifungal agent. In agriculture, the compound has been shown to have insecticidal and fungicidal properties. In material science, the compound has been used in the synthesis of novel materials such as metal-organic frameworks.
Mechanism of Action
The mechanism of action of 1-Allyl-2-ethyl-1H-benzimidazole hydrobromide varies depending on the application. In medicine, the compound has been shown to inhibit the activity of various enzymes and signaling pathways involved in inflammation and cancer. It has also been shown to induce apoptosis in cancer cells. In agriculture, the compound disrupts the cell membrane of insects and fungi, leading to their death. In material science, the compound acts as a ligand in the synthesis of metal-organic frameworks.
Biochemical and Physiological Effects:
1-Allyl-2-ethyl-1H-benzimidazole hydrobromide has been shown to have various biochemical and physiological effects depending on the application. In medicine, the compound has been shown to reduce inflammation, scavenge free radicals, and inhibit cancer cell growth. It has also been shown to have neuroprotective effects. In agriculture, the compound has been shown to have insecticidal and fungicidal effects. In material science, the compound has been used to synthesize porous materials with high surface area and tunable properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Allyl-2-ethyl-1H-benzimidazole hydrobromide in lab experiments is its versatility. The compound can be used in various applications due to its unique properties. It is also relatively easy to synthesize and purify. However, one of the limitations of using the compound is its potential toxicity. The compound can be toxic to cells and organisms at high concentrations, which can limit its use in certain applications. It is also important to note that the compound is not widely available commercially, which can limit its accessibility for researchers.
Future Directions
There are several future directions for research on 1-Allyl-2-ethyl-1H-benzimidazole hydrobromide. In medicine, further studies are needed to determine the optimal dosage and administration route for the compound. The compound can also be modified to improve its pharmacokinetic properties. In agriculture, the compound can be further studied for its potential use as a natural pesticide. In material science, the compound can be used to synthesize novel materials with specific properties for various applications. Overall, 1-Allyl-2-ethyl-1H-benzimidazole hydrobromide has significant potential for various applications and is an exciting area of research.
Synthesis Methods
The synthesis of 1-Allyl-2-ethyl-1H-benzimidazole hydrobromide involves the reaction of 2-ethylbenzimidazole with allyl bromide in the presence of sodium hydroxide. The reaction proceeds via the formation of an intermediate, which is then treated with hydrobromic acid to yield the final product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, time, and reactant concentration.
properties
IUPAC Name |
2-ethyl-1-prop-2-enylbenzimidazole;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.BrH/c1-3-9-14-11-8-6-5-7-10(11)13-12(14)4-2;/h3,5-8H,1,4,9H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHVCRIGZFPVOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CC=C.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dichlorophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5070370.png)
![7-{[(3,4-dichlorophenyl)amino]carbonyl}-4-oxo-3-phenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazine-6-carboxylic acid](/img/structure/B5070371.png)
![2-(4-chlorophenyl)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5070379.png)
![3-[3-(4-nitrophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5070386.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5070392.png)


![4-[allyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide](/img/structure/B5070409.png)
![3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(2-ethylphenyl)acrylamide](/img/structure/B5070413.png)
![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)glycinamide](/img/structure/B5070426.png)

![N~2~-(2-ethylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5070430.png)
![N-{2-[(cyclopropylamino)carbonyl]phenyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B5070436.png)
![8-[2-(4-fluorophenoxy)ethoxy]quinoline](/img/structure/B5070457.png)